

Application Notes and Protocols for Tetrahydroaldosterone Detection via ELISA

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Compound of Interest

Compound Name: Tetrahydroaldosterone

Cat. No.: B195565

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Introduction

Tetrahydroaldosterone is the principal metabolite of aldosterone, a potent mineralocorticoid hormone that plays a crucial role in regulating blood pressure and electrolyte balance.[1][2] The measurement of **tetrahydroaldosterone** in biological fluids is a valuable tool for assessing aldosterone production and metabolism. Elevated levels of this metabolite are often associated with primary aldosteronism, a condition characterized by hypertension and electrolyte disturbances.[3][4] While dedicated ELISA kits for the direct measurement of **tetrahydroaldosterone** are not widely available, a reliable method involves the use of aldosterone ELISA kits that exhibit significant cross-reactivity with **tetrahydroaldosterone**. This document provides detailed application notes and protocols for the detection of **tetrahydroaldosterone** using this approach.

The assay described herein is a competitive enzyme-linked immunosorbent assay (ELISA). This technique is based on the competition between the unlabeled **tetrahydroaldosterone** in the sample and a fixed amount of enzyme-labeled aldosterone for a limited number of binding sites on an antibody-coated microplate.[5][6] The amount of enzyme bound to the plate is inversely proportional to the concentration of **tetrahydroaldosterone** in the sample.[7] Following a wash step to remove unbound components, a substrate is added, and the resulting color development is measured spectrophotometrically. The concentration of

tetrahydroaldosterone is then determined by comparing the optical density of the samples against a standard curve.[8]

Performance Characteristics

The performance of an aldosterone ELISA kit for the detection of **tetrahydroaldosterone** is dependent on its cross-reactivity. Below is a summary of the performance characteristics of a commercially available aldosterone ELISA kit with significant cross-reactivity to **tetrahydroaldosterone**.

Table 1: Quantitative Performance Data

Parameter	Value	Reference
Assay Range	15.6 - 2,000 pg/mL	[9]
Sensitivity (80% B/B0)	~30 pg/mL	[9]
Cross-Reactivity (3 β ,5 β -Tetrahydroaldosterone)	41%	[9]
Cross-Reactivity (3 α ,5 β -Tetrahydroaldosterone)	0.5457%	[9]
Cross-Reactivity (Aldosterone)	100%	[9]
Cross-Reactivity (Corticosterone)	0.1051%	[9]
Cross-Reactivity (Progesterone)	0.0360%	[9]
Cross-Reactivity (Testosterone)	0.0072%	[9]

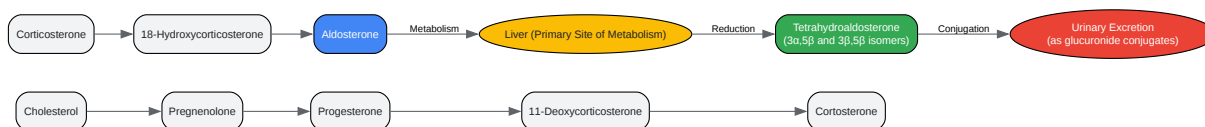
Note: Due to the cross-reactivity, it is crucial to interpret the results in the context of the relative concentrations of aldosterone and **tetrahydroaldosterone** in the samples. Chromatographic methods may be required for absolute quantification and differentiation.

Experimental Protocols

Principle of the Assay

The competitive ELISA format is employed for the detection of **tetrahydroaldosterone**. In this assay, **tetrahydroaldosterone** present in the sample competes with a fixed amount of horseradish peroxidase (HRP) labeled aldosterone for binding to a limited number of anti-aldosterone antibody sites coated on the microplate. The unbound components are washed away, and a substrate solution is added. The color develops in inverse proportion to the amount of **tetrahydroaldosterone** in the sample.

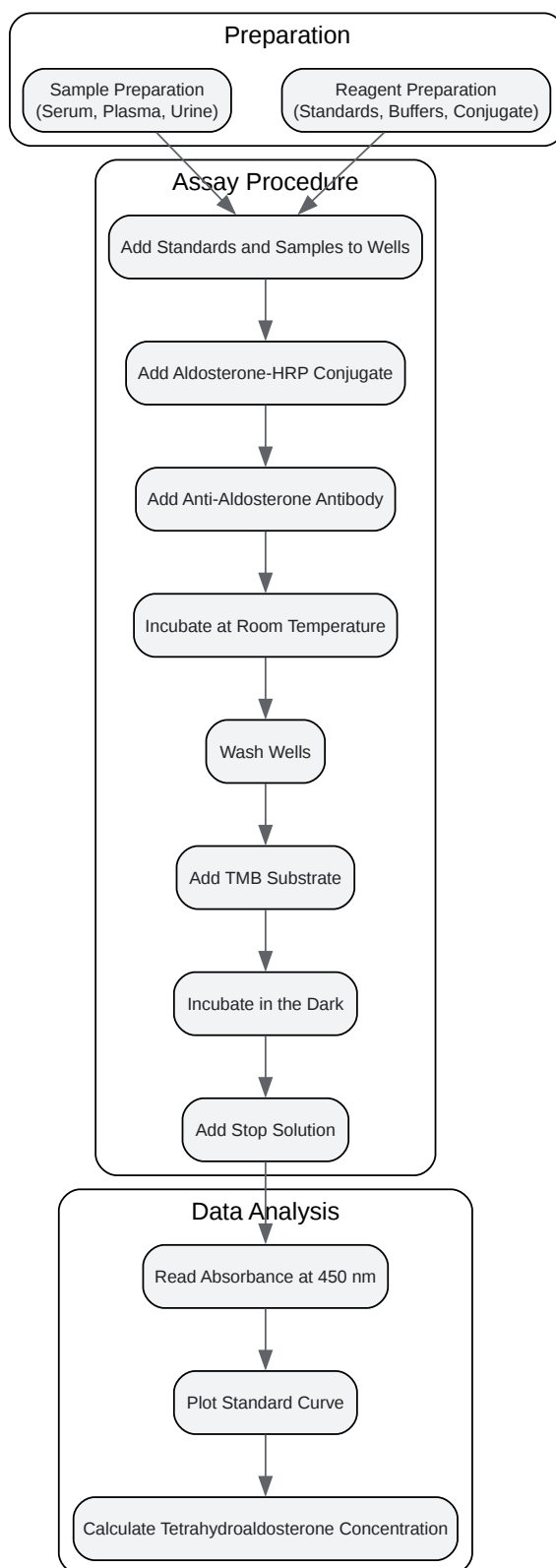
Biological Pathway: Aldosterone Metabolism



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Caption: Simplified pathway of aldosterone synthesis and its metabolism to **tetrahydroaldosterone**.

Experimental Workflow



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